molecular formula C12H15ClO2 B14054225 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one

1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one

Cat. No.: B14054225
M. Wt: 226.70 g/mol
InChI Key: NQZDZLWETICQNI-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, featuring a chloromethyl group and an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method includes the chloromethylation of 2-ethoxyphenol, followed by Friedel-Crafts acylation to introduce the propan-2-one group. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloromethyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    Phenylacetone: Similar in structure but lacks the chloromethyl and ethoxy groups.

    1-Phenyl-2-propanone: Another related compound with a simpler structure.

Uniqueness: 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H15ClO2/c1-3-15-12-6-4-5-10(8-13)11(12)7-9(2)14/h4-6H,3,7-8H2,1-2H3

InChI Key

NQZDZLWETICQNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1CC(=O)C)CCl

Origin of Product

United States

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